molecular formula C19H22N2O2 B6120940 4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol

4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol

Cat. No. B6120940
M. Wt: 310.4 g/mol
InChI Key: RXVBVRULQVJOMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AMOZ and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of AMOZ is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In particular, AMOZ has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer. AMOZ has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cancer.
Biochemical and Physiological Effects:
AMOZ has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that AMOZ can inhibit the proliferation of cancer cells and reduce inflammation. In vivo studies have shown that AMOZ can reduce tumor growth and improve survival in animal models of cancer. Additionally, AMOZ has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using AMOZ in lab experiments is its high purity and stability, which allows for consistent and reproducible results. Additionally, AMOZ is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using AMOZ is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on AMOZ. One area of interest is the development of AMOZ-based drugs for the treatment of cancer and inflammation. Additionally, there is potential for the use of AMOZ in the development of novel materials with unique properties. Further research is also needed to fully understand the mechanism of action of AMOZ and its potential applications in various fields.

Synthesis Methods

The synthesis of AMOZ involves the reaction of 1-adamantylmethylamine with 2-acetylfuran to form the intermediate compound, which is then reacted with hydrazine hydrate and hydroxylamine hydrochloride to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce AMOZ.

Scientific Research Applications

AMOZ has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, AMOZ has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In materials science, AMOZ has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, AMOZ has been studied for its potential to remove heavy metal ions from contaminated water.

properties

IUPAC Name

4-[5-(1-adamantylmethyl)-1,3,4-oxadiazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c22-16-3-1-15(2-4-16)18-21-20-17(23-18)11-19-8-12-5-13(9-19)7-14(6-12)10-19/h1-4,12-14,22H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXVBVRULQVJOMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC4=NN=C(O4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[5-(Tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,3,4-oxadiazol-2-yl]phenol

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